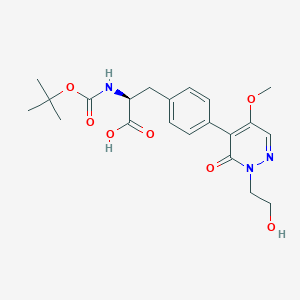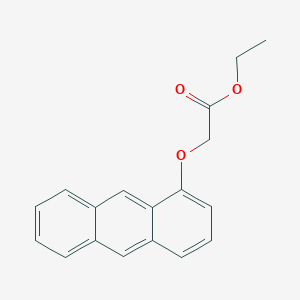
(S)-2-(2-Naphthyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-Naphthyl)oxirane is an organic compound belonging to the class of epoxides It features a naphthyl group attached to an oxirane ring, which is a three-membered cyclic ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Naphthyl)oxirane typically involves the epoxidation of a naphthyl-substituted alkene. One common method is the Sharpless epoxidation, which uses a chiral catalyst to induce asymmetry in the product. The reaction conditions often include the use of titanium tetraisopropoxide and diethyl tartrate in the presence of tert-butyl hydroperoxide as the oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Naphthyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(S)-2-(2-Naphthyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (S)-2-(2-Naphthyl)oxirane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, potentially altering their function and activity. The specific pathways involved depend on the nature of the reacting species and the conditions under which the reactions occur.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-Naphthyl)oxirane: The enantiomer of (S)-2-(2-Naphthyl)oxirane, differing only in the spatial arrangement of atoms.
Styrene oxide: Another epoxide with a simpler aromatic ring structure.
Chalcone epoxide: An epoxide derived from chalcone, featuring a different aromatic substitution pattern.
Uniqueness
This compound is unique due to its specific naphthyl substitution, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in asymmetric synthesis and as a probe for studying chiral interactions in various chemical and biological systems.
Properties
Molecular Formula |
C12H10O |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(2S)-2-naphthalen-2-yloxirane |
InChI |
InChI=1S/C12H10O/c1-2-4-10-7-11(12-8-13-12)6-5-9(10)3-1/h1-7,12H,8H2/t12-/m1/s1 |
InChI Key |
LAGFFQGUWPDQNH-GFCCVEGCSA-N |
Isomeric SMILES |
C1[C@@H](O1)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1C(O1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



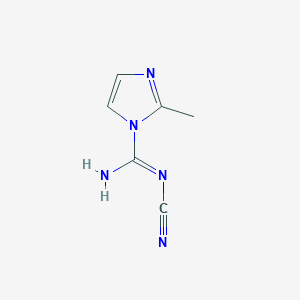
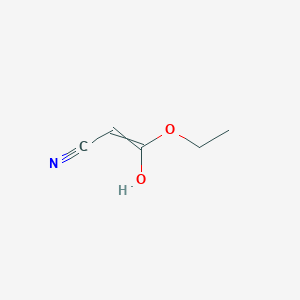
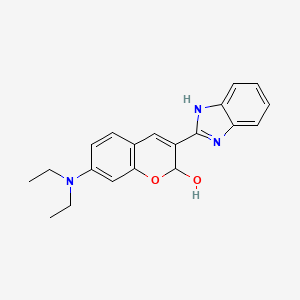
![Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]-](/img/structure/B12543699.png)

![1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl-, (2S)-](/img/structure/B12543711.png)
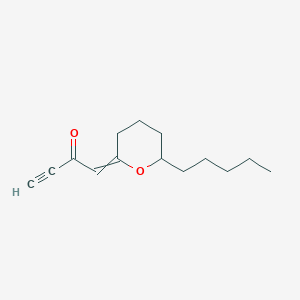
![Propanedinitrile, [1,9-dihydro-9-(4-methylphenyl)-6H-purin-6-ylidene]-](/img/structure/B12543732.png)
